1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine
Description
Properties
IUPAC Name |
1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-12(2)11-9-10-6(5-17-9)7-3-4-8(16-7)13(14)15/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSIYYQGSPCIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020518 | |
| Record name | 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26049-69-4 | |
| Record name | 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26049-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2-DIMETHYLHYDRAZINO)-4-(5-NITRO-2-FURYL)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EWZ23A94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is typically carried out in ethanol with a catalytic amount of hydrochloric acid. The resulting intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine, also known as DMNT, is a chemical compound with several applications in scientific research, including chemistry, biology, medicine, and industry .
Basic Information
- Molecular Formula:
- Molecular Weight: 254.27 g/mol
- Synonyms: DMNT, 26049-69-4, and others
- IUPAC Name: this compound
- InChI Key: QXSIYYQGSPCIHN-UHFFFAOYSA-N
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology: It exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Medicine: It has potential applications in developing new antibiotics and antifungal agents.
- Industry: It is used in the synthesis of dyes and pigments because of its chromophoric properties.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: The nitrofuran part of the molecule can be oxidized to form nitroso or nitro derivatives, using reagents like hydrogen peroxide or potassium permanganate in an acidic medium.
- Reduction: The nitro group can be reduced to an amine under hydrogenation conditions, using hydrogen gas with a palladium catalyst.
- Substitution: The thiazole ring can undergo electrophilic substitution reactions, using halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Mechanism of Action
The antimicrobial activity of 1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine is primarily due to its ability to interfere with bacterial DNA synthesis . The nitrofuran moiety undergoes reduction within the bacterial cell, generating reactive intermediates that cause DNA strand breaks and inhibit replication . The thiazole ring enhances the binding affinity to bacterial enzymes, further potentiating its antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Biological Activity
1,1-Dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine (commonly referred to as DMFTH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMFTH, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMFTH is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₀N₄O₃S
- CAS Number : 26049-69-4
The compound features a thiazole ring linked to a nitrofuran moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of DMFTH. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of DMFTH
The mechanism by which DMFTH exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism. The nitrofuran component is particularly effective in generating reactive intermediates that can damage bacterial DNA.
Case Study 1: Efficacy Against Drug-Resistant Strains
A study conducted by researchers at a leading university investigated the efficacy of DMFTH against drug-resistant strains of bacteria. The results indicated that DMFTH showed significant inhibitory effects on MRSA and vancomycin-resistant Enterococcus faecium, suggesting its potential as a therapeutic agent against multidrug-resistant infections .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of DMFTH against various Candida species. The study found that DMFTH exhibited stronger antifungal activity than traditional antifungal agents like fluconazole, highlighting its potential application in treating fungal infections .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
The compound can be synthesized via hydrazine-mediated cyclization or condensation reactions. For example, reacting α,β-unsaturated carbonyl derivatives with hydrazine hydrate forms hydrazide intermediates, which undergo dehydrogenation to yield thiazolyl-hydrazine derivatives (). Adjusting reaction time, temperature, and solvent polarity (e.g., ethanol vs. pyridine) can enhance yields. Catalytic bases like triethylamine may facilitate chlorine elimination in intermediates, promoting intramolecular cyclization ().
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy : Identifies carbonyl (1675–1668 cm⁻¹) and imino (1635–1645 cm⁻¹) groups ().
- ¹H NMR : Detects aromatic protons (δ 7.10–7.80 ppm) and thiazole-specific signals (δ 8.10 ppm) ().
- X-ray crystallography : Resolves intermolecular interactions (e.g., N—H⋯N hydrogen bonds) and torsional angles between aromatic/thiazole rings ().
Advanced Research Questions
Q. How do electronic effects of the nitrofuran moiety influence reactivity in nucleophilic substitutions?
The electron-withdrawing nitro group on the furan ring enhances electrophilicity at the thiazole C-2 position, favoring nucleophilic attack. Computational modeling (e.g., DFT) can quantify charge distribution, while substituent variation (e.g., replacing nitro with methoxy) in analogues provides empirical validation ( ).
Q. What strategies resolve contradictions in spectral data between experimental and theoretical predictions?
Discrepancies in NMR/IR peaks may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Validate via:
- Variable-temperature NMR to detect tautomeric equilibria.
- Solvent-dependent IR studies to assess hydrogen bonding.
- Crystallographic data to cross-reference bond lengths and angles ().
Q. How can intramolecular cyclization be controlled during synthesis?
Cyclization (e.g., forming 1,3-thiazol-2-yl derivatives) is pH-sensitive. Hydrochloric acid byproducts in situ can catalyze ring closure (). Optimize by:
- Controlling acid concentration (e.g., buffering with pyridine).
- Monitoring reaction progress via TLC to isolate intermediates before cyclization dominates.
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Nitroreductase-based assays : Nitrofuran derivatives require enzymatic activation to generate reactive intermediates. Use E. coli nitroreductase assays to quantify prodrug activation ( ).
- MIC determination : Test against anaerobic pathogens (e.g., Clostridium spp.) due to nitrofuran’s historical efficacy in anaerobic environments ( ).
Methodological Guidance
Q. Synthetic Optimization Table
| Parameter | Adjustment | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Solvent | Ethanol → DMF | Enhances cyclization efficiency | |
| Catalyst | Triethylamine | Accelerates chlorine elimination | |
| Reaction Time | 3 hr → 6 hr reflux | Improves intermediate conversion |
Q. Key Crystallographic Data
- Hydrogen bonding : N1—H1⋯N2 interactions stabilize centrosymmetric dimers ().
- π-π stacking : Thiazole and triazole rings interact at 3.571 Å, influencing crystal packing ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
